N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to an indazole ring, which is further substituted with a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might affect the amyloidogenic pathway in neurons.
Pharmacokinetics
A structurally similar compound, ®-2-amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-n-isopropylnicotinamide, has demonstrated robust pharmacokinetics and 70% oral bioavailability in mice . This suggests that N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide might also have favorable pharmacokinetic properties.
Result of Action
It’s known that indole derivatives can have a variety of biological activities . For instance, some indole derivatives have been reported to inhibit γ-secretase, reducing Aβ40 and Aβ42 levels in human primary neuronal cultures . This suggests that the compound might have neuroprotective effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that submersion and hypoxia can prevent ciliated cell differentiation by maintaining Notch signaling, which represses genes necessary for ciliogenesis . This suggests that the compound’s action might be influenced by the oxygen levels in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Indazole Formation: The 3,5-difluoroaniline is then subjected to cyclization reactions to form the indazole ring. This can be achieved using various cyclization agents and conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound also contains a difluorophenyl group and has shown significant anticancer activity.
1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Another similar compound with notable biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the indazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c1-20-13-5-3-2-4-12(13)14(19-20)15(21)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEQKURNIVZRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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